molecular formula C18H21N5O B11829745 5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol

5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol

Cat. No.: B11829745
M. Wt: 323.4 g/mol
InChI Key: WFCJMPYBKUBCHL-UHFFFAOYSA-N
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Description

5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring, connected to a pentanol chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with ethyl acetoacetate under reflux conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting the pyrazole derivative with 2-chloro-4,6-diaminopyrimidine in the presence of a base such as potassium carbonate.

    Coupling Reaction: The pyrazole-pyrimidine intermediate is then coupled with 5-bromopentan-1-ol using a palladium-catalyzed cross-coupling reaction to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the pentanol chain can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The halogen atoms in the intermediate compounds can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(4-pyrimidinyl)-1H-pyrazole: Similar structure but lacks the pentanol chain.

    4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidine-2-amine: Similar core structure but different substituents.

Uniqueness

5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol is unique due to the presence of the pentanol chain, which can influence its solubility, bioavailability, and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

5-[[4-(1-phenylpyrazol-4-yl)pyrimidin-2-yl]amino]pentan-1-ol

InChI

InChI=1S/C18H21N5O/c24-12-6-2-5-10-19-18-20-11-9-17(22-18)15-13-21-23(14-15)16-7-3-1-4-8-16/h1,3-4,7-9,11,13-14,24H,2,5-6,10,12H2,(H,19,20,22)

InChI Key

WFCJMPYBKUBCHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=NC(=NC=C3)NCCCCCO

Origin of Product

United States

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